molecular formula C14H13BrN2OS B2908743 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 865181-44-8

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2908743
CAS No.: 865181-44-8
M. Wt: 337.24
InChI Key: IZVJCFWWALJYIV-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, featuring a bromine atom and a prop-2-yn-1-yl group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide stands out due to its unique combination of a benzo[d]thiazole core, a bromine atom, and a prop-2-yn-1-yl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-3-5-13(18)16-14-17(8-4-2)11-7-6-10(15)9-12(11)19-14/h2,6-7,9H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVJCFWWALJYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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